molecular formula C5H15Nb B14559638 Niobium(5+) pentamethanide CAS No. 62044-66-0

Niobium(5+) pentamethanide

Cat. No.: B14559638
CAS No.: 62044-66-0
M. Wt: 168.08 g/mol
InChI Key: ZMXSSEJTQAZHEX-UHFFFAOYSA-N
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Description

Niobium(5+) pentamethanide (hypothetical formula: Nb(CH₃)₅) is a theoretical organometallic compound where niobium in the +5 oxidation state is coordinated with five methyl (CH₃⁻) ligands. These compounds share structural similarities with pentamethanide, where the central Nb⁵⁺ ion is surrounded by five ligands. Niobium(V) compounds are typically high-valent, stable, and exhibit strong Lewis acidity, making them useful in catalysis and materials synthesis .

Properties

CAS No.

62044-66-0

Molecular Formula

C5H15Nb

Molecular Weight

168.08 g/mol

IUPAC Name

carbanide;niobium(5+)

InChI

InChI=1S/5CH3.Nb/h5*1H3;/q5*-1;+5

InChI Key

ZMXSSEJTQAZHEX-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[Nb+5]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Niobium(5+) pentamethanide can be synthesized through various methods, including the reaction of niobium pentachloride with methanide sources under controlled conditions. One common approach involves the use of niobium chloride and a methanide donor in an inert atmosphere to prevent unwanted side reactions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to ensure the stability of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Niobium(5+) pentamethanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form niobium oxides, which are useful in various applications.

    Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states, altering its chemical properties.

    Substitution: Methanide ligands can be substituted with other ligands, allowing for the synthesis of a wide range of niobium complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmospheres.

    Substitution: Ligand exchange reactions often involve the use of donor solvents like THF or dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Major Products:

    Oxidation: Niobium oxides (e.g., Nb2O5)

    Reduction: Lower oxidation state niobium complexes

    Substitution: Various niobium-ligand complexes

Scientific Research Applications

Niobium(5+) pentamethanide has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other niobium compounds and as a catalyst in organic reactions.

    Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as superconductors and high-performance alloys.

Mechanism of Action

The mechanism of action of niobium(5+) pentamethanide involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through ligand exchange and electron transfer processes, influencing the reactivity and stability of the resulting complexes. These interactions are crucial for its applications in catalysis and materials science.

Comparison with Similar Compounds

Comparison with Similar Niobium(V) Compounds

Structural and Electronic Properties

Niobium(V) compounds exhibit diverse coordination geometries and bonding characteristics:

Compound Formula Geometry Key Properties Reference
Niobium(V) chloride NbCl₅ Trigonal bipyramidal Highly hygroscopic, sublimes at ~254°C, strong Lewis acid.
Niobium(V) pentaethoxide Nb(OC₂H₅)₅ Distorted octahedral Air-sensitive liquid, used in sol-gel synthesis of Nb₂O₅.
Niobium(V) oxide Nb₂O₅ Layered/polyhedral Amorphous white powder, transforms to crystalline form upon heating.

Key Observations :

  • Niobium(V) chloride and pentaethoxide adopt distinct geometries due to ligand size and electronegativity differences. Cl⁻ ligands in NbCl₅ favor a trigonal bipyramidal structure, while bulkier ethoxide ligands in Nb(OC₂H₅)₅ lead to distorted octahedral coordination .
  • Nb₂O₅ forms extended oxide networks rather than discrete molecular structures, reflecting its ionic character .

Contrasting Behaviors :

  • Stabilization Mechanisms : High-valence Nb⁵⁺ dopants in cathode materials reduce Ni²⁺ content and suppress Li⁺/Ni²⁺ cation mixing, unlike lower-valent dopants (e.g., Mg²⁺) .
  • Oxygen Coordination : Nb⁵⁺ in oxide lattices (e.g., Nb₂O₅) requires a metal-to-oxygen ratio of 1:2.5, necessitating additional oxygen during synthesis compared to stoichiometric oxides like TiO₂ .
Thermodynamic and Electrochemical Performance

A study comparing Nb-doped and undoped cathode materials revealed:

Parameter Undoped NCM811 Nb-doped NCM811 (1 wt%) Reference
Initial Capacity (mAh/g) 195 205
Cycle Retention (%) 78 (100 cycles) 92 (100 cycles)
Ni²⁺ Fraction (%) 25 18

Mechanistic Insights :

  • Nb⁵⁺ doping reduces Ni²⁺ content by ~28%, lowering Li⁺/Ni²⁺ cation mixing and improving cycle retention .
  • XPS analysis confirms stronger Nb–O bonding in doped materials, enhancing structural integrity during lithiation/delithiation .
Challenges in Characterization
  • Surface vs. EDS mapping of cross-sectioned particles confirms uniform Nb distribution in doped cathodes .
  • Contradictory Trends : While Nb⁵⁺ doping generally reduces Ni²⁺, excessive doping (>3 wt%) increases Ni²⁺ due to incomplete oxidation during calcination, highlighting the need for precise doping control .

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